![molecular formula C10H8BrNO2S B14121336 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H10BrNO2S It is a derivative of pyrrolidine-2,5-dione, where a bromophenylsulfanyl group is attached to the nitrogen atom of the pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of 4-bromothiophenol with maleimide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The specific pathways and molecular targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: This compound has a methyl group instead of a bromine atom, which affects its reactivity and biological activity.
1-[(4-Chlorophenyl)sulfanyl]pyrrolidine-2,5-dione: The presence of a chlorine atom instead of bromine alters the compound’s electronic properties and its interactions with biological targets.
1-[(4-Fluorophenyl)sulfanyl]pyrrolidine-2,5-dione:
Eigenschaften
Molekularformel |
C10H8BrNO2S |
|---|---|
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
1-(4-bromophenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-1-3-8(4-2-7)15-12-9(13)5-6-10(12)14/h1-4H,5-6H2 |
InChI-Schlüssel |
XAOLWCNHXBVLDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)SC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


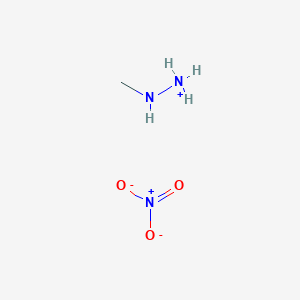
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)


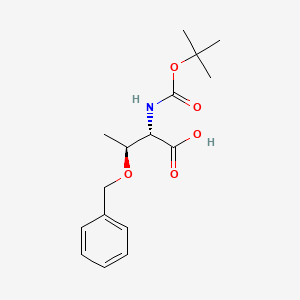

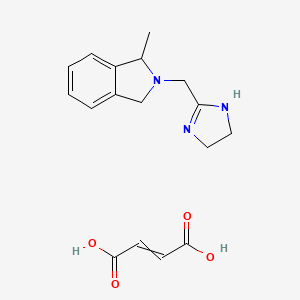
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)
![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
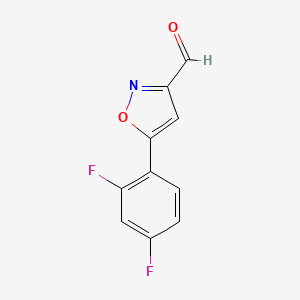

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
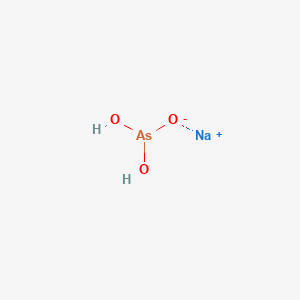
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
